(E)-Ceftriaxone Disodium

Description

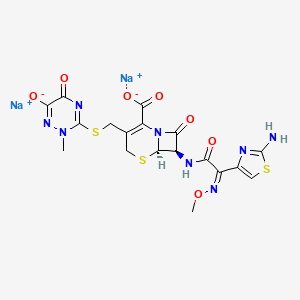

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H16N8Na2O7S3 |

|---|---|

Molecular Weight |

598.6 g/mol |

IUPAC Name |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1 |

InChI Key |

FDRNWTJTHBSPMW-BBJOQENWSA-L |

Isomeric SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies of E Ceftriaxone Disodium

Precursor Synthesis and Stereoselective Routes to (E)-Ceftriaxone Disodium (B8443419)

The synthesis of ceftriaxone (B1232239), and by extension its (E)-isomer, is a multi-step process involving the construction of the core cephalosporin (B10832234) structure and the attachment of specific side chains. The key precursors for ceftriaxone synthesis are 7-aminocephalosporanic acid (7-ACA) and the side chains that will be attached at the 7- and 3-positions of the cephem nucleus.

One common method involves the condensation of 7-ACA with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ) to form (6R,7R)-7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid (7-ACT). cpu.edu.cn This reaction is often catalyzed by boron trifluoride etherate in a solvent like acetonitrile (B52724). cpu.edu.cn

The subsequent step involves the acylation of the 7-amino group of 7-ACT. This is where the stereochemistry of the methoxyimino group, which defines the (E) and (Z) isomers, is introduced. This is typically achieved by reacting 7-ACT with a reactive derivative of (E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. The use of an activated form of the carboxylic acid, such as an acid chloride or an active ester, facilitates the amide bond formation. google.com

Stereoselective synthesis aims to control the formation of a specific isomer. While the (Z)-isomer is the desired product for therapeutic use, the formation of the (E)-isomer can occur. The ratio of (E) to (Z) isomers can be influenced by reaction conditions such as the solvent, temperature, and the nature of the activating group on the side chain. For instance, certain synthetic routes may inadvertently lead to a higher proportion of the (E)-isomer, which is then considered an impurity. researchgate.net The selective synthesis of (E)- and (Z)-isocyanoalkenes has been achieved through sequential cross-coupling of vinyl iodides with formamide (B127407) followed by dehydration, a method that could potentially be adapted for the stereoselective synthesis of ceftriaxone isomers. nih.gov

Derivatization Strategies for Chemical Analogues of (E)-Ceftriaxone Disodium

Chemical modification of the ceftriaxone molecule, including its (E)-isomer, can lead to the development of new analogues with potentially improved properties. Derivatization can be targeted at various functional groups within the molecule.

One approach involves the modification of the 2-aminothiazolyl group. This has been achieved by converting the amino group into a chloroacetamide, which can then be further reacted with various amines to create a library of new derivatives. researchgate.net This strategy introduces a linker to which different moieties can be attached, potentially altering the compound's spectrum of activity or other pharmacological properties. researchgate.net

Another strategy involves the formation of imine derivatives by reacting ceftriaxone with different aldehydes. arikesi.or.id For example, reaction with 2-hydroxy-4-methoxybenzaldehyde, 4-ethoxy-2-hydroxy-benzaldehyde, or 5-chloro-2-hydroxybenzaldehyde can yield imine derivatives. arikesi.or.id These modifications can lead to changes in the molecule's biological activity. arikesi.or.id

Furthermore, metal complexes of ceftriaxone have been synthesized by reacting the antibiotic with various transition metal ions. researchgate.net These complexes can exhibit different physicochemical and biological properties compared to the parent drug. researchgate.net

Evaluation of Synthetic Intermediates and Reaction Byproducts of this compound

The synthesis of this compound involves several intermediates and can generate various byproducts. Careful monitoring and characterization of these species are essential for ensuring the purity and quality of the final product.

A key intermediate in many synthetic routes is 7-ACT. cpu.edu.cn The purity of this intermediate directly impacts the quality of the final ceftriaxone. Another important intermediate is the activated form of the (E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. google.com

A significant byproduct in some synthetic methods is 2-mercaptobenzothiazole (B37678) (M), which can be toxic. cpu.edu.cngoogle.com Its formation occurs when using 2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (B1210297) (MAEM) as the acylating agent. researchgate.net Improved processes aim to minimize the formation of this byproduct or facilitate its removal. cpu.edu.cn One patented method describes a one-pot synthesis that avoids the generation of mercaptobenzothiazole byproducts by condensing a 7-ACT guanidine (B92328) salt with aminothiazolyl oximate acetic anhydride. google.com

Other potential impurities include compounds arising from the degradation of ceftriaxone itself. Ceftriaxone is known to be unstable in aqueous solutions, with its stability being dependent on pH and temperature. nih.govmdpi.com

Process Optimization for Industrial-Scale Preparation of this compound

While the primary industrial goal is the production of the (Z)-isomer, the principles of process optimization are also relevant to the synthesis and control of the (E)-isomer. Optimization strategies focus on improving yield, purity, and efficiency while reducing costs and environmental impact.

Key areas for optimization include:

Reaction Conditions: Fine-tuning parameters such as solvent systems, temperature, pH, and catalysts can significantly impact the reaction outcome. denmarkpharma.com For instance, the use of an acid scavenging agent during the acylation step can improve the conversion rate to ceftriaxone. google.com

Purification Techniques: Efficient purification methods are crucial for removing impurities, including the undesired (E)-isomer from a mixture rich in the (Z)-isomer. Techniques like crystallization, filtration, and washing are employed to achieve high purity. denmarkpharma.com The choice of solvent for crystallization is critical; for example, acetone (B3395972) is often used to precipitate ceftriaxone sodium from the reaction mixture. researchgate.netscribd.com

Byproduct Management: Implementing strategies to minimize the formation of toxic byproducts like 2-mercaptobenzothiazole and developing efficient methods for their removal are important for both safety and environmental reasons. cpu.edu.cn

The table below summarizes some of the reactants and their roles in the synthesis of ceftriaxone.

| Compound Name | Abbreviation | Role in Synthesis |

| 7-Aminocephalosporanic acid | 7-ACA | Core starting material for the cephalosporin structure. google.com |

| 2,5-Dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine | TTZ | Reactant for the formation of the 3-position side chain. cpu.edu.cn |

| (6R,7R)-7-Amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid | 7-ACT | Key intermediate formed from 7-ACA and TTZ. cpu.edu.cn |

| (E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | - | Side chain precursor for the 7-position, introducing the (E)-isomer configuration. |

| 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazol-4-yl)-2-Methoxyimino Acetate | MAEM | Activated ester used for acylation, which can lead to the formation of 2-mercaptobenzothiazole byproduct. researchgate.net |

| Chloroacetyl chloride | - | Reagent used for the derivatization of the 2-aminothiazolyl group. researchgate.net |

| Thiourea | - | Used in some synthetic routes for the formation of the aminothiazole ring. google.com |

Degradation Kinetics and Mechanistic Investigations of E Ceftriaxone Disodium

Hydrolytic Degradation Pathways of (E)-Ceftriaxone Disodium (B8443419)

The stability of the (E)-Ceftriaxone Disodium molecule in aqueous solutions is significantly influenced by the chemical environment, particularly pH and temperature. ptfarm.plresearchgate.net Hydrolysis is a primary degradation pathway, leading to a loss of therapeutic activity through various chemical transformations. ptfarm.pl

The rate of hydrolysis of ceftriaxone (B1232239) is highly dependent on the pH of the solution. mdpi.com Degradation is observed to be faster at lower or higher pH levels, with optimal stability around pH 7.5. mdpi.com Studies have shown that in acidic, basic, and neutral solutions, one of the initial steps in hydrolysis involves the cleavage of the -CH2-S- bond at the C-3 position of the dihydrothiazine ring. ptfarm.pl

In strongly basic solutions (e.g., 0.5 M NaOH, pH 13.22), the degradation of ceftriaxone leads to the formation of several intermediate products. ptfarm.pl One of the principal degradation products identified across acidic, basic, and neutral conditions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine, a derivative of the aminothioxomethylhydrazine side chain. ptfarm.pl In basic media, other transient products are also formed, which then undergo further degradation. ptfarm.pl

Under acidic conditions (e.g., 0.5 M HCl, pH 0.42), the degradation pathway also involves the initial cleavage of the -CH2-S- group, but the subsequent products differ from those formed in basic media. ptfarm.pl An isomer of the N-oxime function has also been observed as a degradation product in both acidic and neutral solutions. ptfarm.pl

Temperature plays a crucial role in the kinetics of ceftriaxone hydrolysis. researchgate.netnih.gov As with most chemical reactions, an increase in temperature accelerates the degradation rate. researchgate.net For instance, studies on the stability of ceftriaxone in human serum have demonstrated a significant temperature dependence. nih.gov At 37°C, only 33.08% of the initial activity remained in unbuffered human serum after 120 hours, whereas at 4°C, 80.33% remained after 55 days. nih.gov In a study investigating ceftriaxone hydrolysis in ultrapure water, the compound was almost completely removed after 100 days at 25°C, while it took 900 days for the same level of removal at 4°C. nih.gov

While temperature and pH are major factors, ionic strength has not been found to significantly affect the degradation rates of some antibiotics. researchgate.netmst.edu However, specific detailed studies on the isolated effect of ionic strength on this compound hydrolysis are less common in the available literature.

Table 1: Effect of Temperature on Ceftriaxone Stability in Different Media

| Medium | Temperature (°C) | Time | Remaining Ceftriaxone (%) | Source |

|---|---|---|---|---|

| Unbuffered Human Serum | 37 | 120 hours | 33.08 | nih.gov |

| Unbuffered Human Serum | 4 | 55 days | 80.33 | nih.gov |

| Diluted Human Serum (pH 6.0) | 37 | 120 hours | >60 | nih.gov |

| Diluted Human Serum (pH 6.0) | 4 | 55 days | 86.25 | nih.gov |

| Ultrapure Water | 25 | 100 days | ~0 | nih.gov |

| Ultrapure Water | 4 | 900 days | ~0 | nih.gov |

The hydrolytic degradation of this compound is a complex process involving multiple reactions that alter its core structure. ptfarm.pl The primary mechanisms identified through structural elucidation studies include:

Beta-Lactam Ring Opening: This is a characteristic degradation pathway for all β-lactam antibiotics. The cleavage of the four-membered β-lactam ring results in the complete loss of antibacterial activity. This opening has been observed in basic and neutral solutions. ptfarm.pl

-CH2-S- Group Cleavage: A notable instability is the hydrolysis of the bond connecting the methylene (B1212753) group to the sulfur atom of the thiotriazinedione ring at the C-3 position. This cleavage occurs across acidic, basic, and neutral conditions and is often an initial step in the degradation cascade. ptfarm.pl

Isomerization: Several types of isomerization can occur. Epimerization at C-6 or C-7 of the cephalosporin (B10832234) nucleus has been noted, particularly in basic and neutral solutions. ptfarm.pl Additionally, syn-anti isomerization of the N-oxime function in the C-7 side chain has been identified as another degradation route. ptfarm.pl

Lactonization: In basic solutions, following the cleavage of the -CH2-S- group and the opening of the β-lactam ring, lactonization can occur between the 4-carboxyl group and the newly formed -CH2OH group at the C-3 position. ptfarm.pl

The degradation of ceftriaxone in aqueous solutions, under various conditions, has been shown to follow pseudo-first-order kinetics. researchgate.netsemanticscholar.org This model implies that the rate of degradation is directly proportional to the concentration of ceftriaxone, assuming other factors like pH and temperature are held constant. The rate constants determined from these kinetic models are essential for predicting the shelf-life and stability of ceftriaxone solutions. For example, in studies of photolytic degradation, the process was well-described by pseudo-first-order kinetics. semanticscholar.org

Photolytic and Photocatalytic Degradation Mechanisms of this compound

Exposure to light, particularly in the ultraviolet spectrum, can induce the degradation of this compound through photolytic processes.

Direct photolysis occurs when the ceftriaxone molecule absorbs light energy, leading to its decomposition. researchgate.net The efficiency of this process is highly dependent on the wavelength of the light.

Studies have shown that ceftriaxone is susceptible to degradation under UVB irradiation (280-315 nm). rsc.orgrsc.org One study found that 95.6% of ceftriaxone was removed after 60 minutes of exposure to UVA-B radiation. researchgate.netnih.gov In contrast, degradation under simulated solar radiation was significantly slower, with only 3.2% removal observed in the same timeframe. researchgate.netnih.gov This indicates that the higher energy UV portion of the spectrum is primarily responsible for direct photolytic degradation. researchgate.net The photodegradation process can occur via unimolecular reactions upon light absorption and can be accelerated in the presence of oxygen through the formation of reactive oxygen species (ROS). rsc.orgrsc.org

Table 2: Efficacy of Direct Photolysis on Ceftriaxone Degradation

| Light Condition | Irradiation Time (minutes) | Ceftriaxone Removed (%) | Source |

|---|---|---|---|

| UVA-B Radiation | 60 | 95.6 | researchgate.netnih.gov |

| Solar Radiation | 60 | 3.2 | researchgate.netnih.gov |

Advanced Oxidation Processes (AOPs) for Degradation (e.g., UV/TiO2, UV/ZnO, UVC/H2O2)

Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of persistent organic pollutants like this compound from aqueous matrices. nih.govnih.govmdpi.com These processes rely on the generation of highly reactive chemical species to break down the complex antibiotic molecule.

Photocatalytic degradation using semiconductor materials such as Titanium dioxide (TiO2) and Zinc oxide (ZnO) under UV irradiation is a prominent AOP. Studies have shown that the photodegradation of ceftriaxone using a UV/TiO2 process is more effective than with a UV/ZnO process. nih.gov A composite of ZnO and TiO2 (specifically, ZnO produced by a supercritical antisolvent process, ZnOSAS, coupled with commercial anatase TiO2, PC50) has demonstrated exceptionally high activity. mdpi.comnih.gov This composite achieved complete removal of ceftriaxone within just 2 minutes of UV light irradiation. mdpi.comnih.govresearchgate.net In contrast, bare commercial ZnO and SAS-micronized ZnO required 10 minutes for complete degradation, while PC50 (TiO2) alone achieved it in 4 minutes. mdpi.com

Another significant AOP is the UVC/H2O2 process, which involves the photolysis of Hydrogen Peroxide (H2O2) by UVC light to generate hydroxyl radicals. This method has shown high efficiency, achieving 100% degradation of ceftriaxone within 120 minutes, compared to only 61% degradation by UVC photolysis alone under similar conditions. scispace.com The optimal conditions for this process were found to be a pH of 5 and an H2O2 concentration of 10 mg/L. nih.govscispace.com A heterogeneous catalytic AOP using γ-Fe2O3 encapsulated NaY zeolites with H2O2 and UV light also proved effective, removing ceftriaxone within 90 minutes at a pH of 4.0. nih.gov

Table 1: Efficacy of Different AOPs on Ceftriaxone Degradation

| AOP System | Catalyst/Reagent | Irradiation Source | Degradation Time | Removal Efficiency | Reference |

|---|---|---|---|---|---|

| Photocatalysis | ZnOSAS/PC50 Composite | UV (365 nm) | 2 minutes | 100% | mdpi.comnih.gov |

| Photocatalysis | PC50 (TiO2) | UV (365 nm) | 4 minutes | 100% | mdpi.com |

| Photocatalysis | Commercial ZnO | UV (365 nm) | 10 minutes | 100% | mdpi.com |

| Photocatalysis | UV/TiO2 | UV | Not Specified | More effective than UV/ZnO | nih.gov |

| Photo-oxidation | UVC/H2O2 | UVC | 120 minutes | 100% | scispace.com |

| Photolysis | UVC | UVC | 120 minutes | 61% | scispace.com |

Role of Reactive Oxygen Species (ROS) in Photocatalytic Degradation (e.g., Positive Holes, Hydroxyl Radicals)

The mechanism of photocatalytic degradation of ceftriaxone is driven by the action of various Reactive Oxygen Species (ROS). rsc.org Scavenger probe experiments are commonly used to identify the primary ROS involved in the degradation pathway. In the photocatalytic degradation of ceftriaxone using a ZnO/TiO2 composite, scavenger tests revealed that positive holes (h+) and hydroxyl radicals (•OH) are the main reactive species responsible for the breakdown of the antibiotic molecule. mdpi.comnih.govresearchgate.net The use of scavengers such as Ethylenediaminetetraacetic acid (EDTA) for positive holes, isopropanol (B130326) (IPA) for hydroxyl radicals, and benzoquinone (BQ) for superoxide (B77818) radicals helped to elucidate their respective contributions to the degradation efficiency. mdpi.com Similarly, quenching experiments in other photocatalytic systems have confirmed that superoxide radicals and hydroxyl radicals are the most involved reactive species in the degradation of antibiotics like ceftriaxone. researchgate.net

Kinetic and Isotherm Modeling of Photocatalytic Degradation Processes

The kinetics of ceftriaxone degradation via photocatalytic processes are often described by pseudo-first-order models. nih.gov For instance, the photodegradation using both UV/TiO2 and UV/ZnO systems followed pseudo-first-order kinetics. nih.gov In the UVC/H2O2 process, the degradation pattern was also best described by a pseudo-first-order kinetics model, with a reaction rate constant of 0.0165 min⁻¹. nih.govscispace.com In contrast, the UVC process alone was better represented by a pseudo-second-order model with a rate constant of 0.0012 min⁻¹. nih.govscispace.com

Studies using ZnO-based photocatalysts also evaluated degradation kinetics by assuming a first-order reaction. mdpi.com The apparent degradation kinetic constant was found to be directly correlated with the amount of ceftriaxone adsorbed on the catalyst surface in the dark phase. mdpi.com For example, a commercial ZnO/micronized β-cyclodextrin hybrid system, which showed high adsorption capacity, also recorded the highest apparent kinetic degradation constant of 3.21 min⁻¹, a value nearly double that of commercial ZnO alone (1.75 min⁻¹). mdpi.com The Langmuir-Hinshelwood model is also used to describe the kinetics of such heterogeneous photocatalytic processes.

Table 2: Kinetic Models and Rate Constants for Ceftriaxone Degradation

| Process | Kinetic Model | Rate Constant (k) | Reference |

|---|---|---|---|

| UVC/H2O2 | Pseudo-first-order | 0.0165 min⁻¹ | nih.govscispace.com |

| UVC | Pseudo-second-order | 0.0012 min⁻¹ | nih.govscispace.com |

| Photocatalysis (Commercial ZnO/micronized β-CD) | First-order | 3.21 min⁻¹ | mdpi.com |

| Photocatalysis (Commercial ZnO) | First-order | 1.75 min⁻¹ | mdpi.com |

Electrochemical Degradation Studies of this compound

Electrochemical methods, particularly anodic oxidation, represent another class of AOPs for ceftriaxone degradation. nih.govmdpi.com These techniques can involve direct electron transfer from the molecule to the anode or indirect oxidation mediated by electrogenerated species. mdpi.com

Electrochemical Oxidation and Reduction Pathways

The electrochemical degradation of ceftriaxone on a platinum electrode involves both direct heterogeneous electrochemical oxidation and indirect homogeneous chemical oxidation by electrogenerated species. mdpi.com Studies using cyclic voltammetry on glassy carbon (GC) and carbon-nanotube-modified glassy carbon (GC-CNT) electrodes show that ceftriaxone undergoes an irreversible, diffusion-controlled oxidation process. researchgate.netbohrium.com The oxidation occurs via a one-electron step. researchgate.netbohrium.com A proposed mechanism for the electrochemical transformation involves the oxidation of the sulfur atom within the thioether group of the thiazole (B1198619) side chain to the corresponding sulfoxide. mdpi.com

Influence of Electrolyte Composition (e.g., Halides) on Degradation

The composition of the electrolyte significantly influences the rate and extent of ceftriaxone's electrochemical degradation. mdpi.com Studies conducted in the presence of various sodium halides (NaF, NaCl, NaBr, NaI) on a platinum electrode have demonstrated this effect. mdpi.comresearcher.lifedntb.gov.ua

Fluoride (B91410) (F⁻): In the presence of fluoride ions, ceftriaxone is stable during short-term cyclic voltammetry. mdpi.comresearcher.life During longer-term electrolysis at a constant current, it decomposes gradually but incompletely over about 60 minutes, following zero-order reaction kinetics. mdpi.comdntb.gov.ua

Chloride (Cl⁻): Chloride ions facilitate the electro-degradation of ceftriaxone. mdpi.comresearcher.life The degradation is nearly complete within 10 minutes, with the full electro-transformation reaction concluding after 60 minutes. mdpi.comdntb.gov.ua The process also follows zero-order kinetics. mdpi.com The presence of chloride ions has a very important effect on the degradation kinetic. jacsdirectory.com

Bromide (Br⁻): Bromide ions lead to an even faster degradation, with almost complete transformation in 5 minutes and completion of the reaction in 30 minutes. mdpi.comdntb.gov.ua The degradation in the presence of bromide follows first-order reaction kinetics. mdpi.com

Iodide (I⁻): Instantaneous interactions occur between ceftriaxone and iodide species. mdpi.comresearcher.lifedntb.gov.ua

The degradation is attributed to a combination of direct electrochemical oxidation and indirect oxidation by oxyhalogenated species (XO_n_⁻) generated in the electrolyte. mdpi.com Other ions, such as phosphate (B84403), have also been shown to enhance the degradation yield through the in-situ production of oxidative radical species. jacsdirectory.com

Table 3: Effect of Halide Ions on Electrochemical Degradation of Ceftriaxone

| Halide Ion | Time for Near-Complete Degradation | Total Reaction Time | Kinetic Model | Reference |

|---|---|---|---|---|

| Fluoride (F⁻) | ~60 minutes (incomplete) | >60 minutes | Zero-order | mdpi.comdntb.gov.ua |

| Chloride (Cl⁻) | 10 minutes | 60 minutes | Zero-order | mdpi.comdntb.gov.ua |

| Bromide (Br⁻) | 5 minutes | 30 minutes | First-order | mdpi.comdntb.gov.ua |

| Iodide (I⁻) | Instantaneous | Instantaneous | Not Applicable | mdpi.comdntb.gov.ua |

Characterization of Electrochemical Transformation Products

The electrochemical degradation of ceftriaxone leads to the formation of various transformation products. The degradation pathway often involves modifications to the core cephalosporin structure and its side chains. mdpi.com One identified pathway is the electrochemical oxidation of the thioether (sulfide) group on the thiazole side chain, which results in the formation of the corresponding sulfoxide. mdpi.com Hydrolysis of the β-lactam ring is another key degradation step. ptfarm.pl In acidic, basic, and neutral solutions, the hydrolysis can also involve the splitting of the -CH2-S- bond at the C-3 position, leading to the formation of a -CH2OH group. ptfarm.pl One of the principal degradation products isolated in early-stage hydrolysis under various pH conditions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine. ptfarm.pl However, detailed characterization of all final electrochemical transformation products is complex and often results in smaller, mineralized species. mdpi.com

Stability in Aqueous and Complex Solvent Systems for this compound

The stability of this compound in solution is a critical factor, heavily influenced by the composition of the solvent system, pH, and the presence of other formulation components. Understanding these influences is essential for ensuring the chemical integrity of the compound upon reconstitution and during storage.

Influence of Diluent Composition and pH on Chemical Stability

The choice of diluent and the resulting pH of the solution significantly dictate the degradation rate of this compound. Studies have shown that the stability of the reconstituted solution is dependent on the type of fluid used for dissolution and the storage temperature. rjptonline.org Generally, ceftriaxone is more stable in acidic conditions and less stable in basic environments. rjptonline.org

Research evaluating the stability of ceftriaxone sodium in various diluents found that solutions prepared with sterile water (pH 6.5) and 5% dextrose (pH 6) exhibited the greatest stability. rjptonline.org Conversely, solutions reconstituted with 1% lidocaine (B1675312) (pH 8) and 2% lidocaine (pH 8.5) demonstrated the least stability. rjptonline.org This underscores the pH-dependent nature of ceftriaxone's degradation. The degradation in different solutions typically follows pseudo-first-order kinetics, involving the opening of the β-lactam ring. rjptonline.orgptfarm.pl The optimal pH for ceftriaxone stability in an aqueous solution is reported to be around 7.5, where at 37°C, it can remain stable for over six hours. researchgate.netnih.gov However, degradation accelerates at both lower and higher pH values. researchgate.netnih.gov

Forced degradation studies have confirmed this pH sensitivity, showing significant degradation in acidic (0.1 N HCl) and oxidative conditions, while the compound remained relatively stable under alkaline (0.1 N NaOH) treatment in one study. nih.gov Another study, however, observed maximum degradation in a basic medium, where the alkaline conditions led to the opening of the β-lactam ring, the primary active part of the antibiotic. researchgate.netresearchgate.net The concentration of the ceftriaxone solution also plays a role; for instance, a 100mg/ml solution in 5% dextrose is more stable than a 250mg/ml solution under the same conditions. rjptonline.orgnih.gov

The tables below summarize the stability of this compound in various diluents at different concentrations and temperatures.

Table 1: Stability of this compound (100mg/mL) in Various Diluents at 4°C and 25°C

| Diluent | pH | Stability at 25°C | Stability at 4°C |

|---|---|---|---|

| Sterile Water for Injection | 6.5 | 3 days | 10 days |

| Dextrose 5% | 6.0 | 3 days | 10 days |

| NaCl 0.9% | 7.5 | < 3 days | < 10 days |

| Lidocaine 1% | 8.0 | 8 hours | 9 days |

| Lidocaine 2% | 8.5 | 8 hours | 8 days |

Data sourced from a study on the stability of ceftriaxone sodium in various diluents. rjptonline.org

Table 2: Effect of Concentration on the Stability of this compound at 4°C

| Diluent | Concentration | Stability Period |

|---|---|---|

| Lidocaine 1% | 100 mg/mL | 9 days |

| Lidocaine 1% | 250 mg/mL | 3 days |

| Dextrose 5% | 100 mg/mL | 10 days |

| Dextrose 5% | 250 mg/mL | 3 days |

This table illustrates that lower concentrations generally result in enhanced stability. rjptonline.org

Impact of Excipients and Formulation Components on Degradation Profiles

Pharmaceutical excipients are crucial for the formulation of stable dosage forms, but they can also interact with the active pharmaceutical ingredient (API), affecting its degradation profile. jocpr.com The compatibility between this compound and various excipients is therefore a key consideration in pre-formulation studies.

Thermoanalytical and spectroscopic methods are employed to investigate potential interactions. One such study assessed the compatibility of ceftriaxone with excipients used in nanoparticle formulations, such as Chitosan and Sodium tripolyphosphate. sphinxsai.com The investigation, using Fourier Transform Infrared Spectroscopy (FTIR) and Thermo Gravimetric Analysis (TGA), found no chemical interaction between ceftriaxone and these polymers, confirming their suitability for use in the formulation. sphinxsai.com The absence of changes in the characteristic peaks of the drug in the presence of the excipients indicated a lack of chemical interaction. sphinxsai.com

However, excipients can negatively impact drug stability. jocpr.com For example, interactions between drugs and excipients can lead to degradation. researchgate.net Incompatibilities can arise, such as Maillard reactions between amine-containing drugs and reducing sugars used as excipients. jocpr.com Therefore, careful selection of excipients is paramount to avoid adverse interactions that could compromise the stability of this compound. jocpr.com While specific degradation pathways induced by common excipients for ceftriaxone are not extensively detailed in the provided context, the general principle holds that stability testing in the presence of all formulation components is a critical step in development. researchgate.net

Microbial Resistance Mechanisms to E Ceftriaxone Disodium at the Molecular Level

Beta-Lactamase-Mediated Hydrolysis of (E)-Ceftriaxone Disodium (B8443419)

The primary and most efficient mechanism of bacterial resistance to (E)-Ceftriaxone Disodium is the enzymatic inactivation of the antibiotic through hydrolysis of its core β-lactam ring. drugbank.commicrobiologyresearch.org This process is catalyzed by a diverse group of enzymes known as beta-lactamases. The production of these enzymes can neutralize the antibiotic before it reaches its target, the penicillin-binding proteins (PBPs). nih.gov Studies on Enterobacter cloacae, for instance, have demonstrated that resistant variants can produce 50 to 1,500 times more beta-lactamase than their susceptible counterparts, leading to rapid hydrolysis of ceftriaxone (B1232239) in the cellular environment. nih.govasm.org The efficacy of this resistance mechanism is highlighted by the direct correlation between the rate of ceftriaxone hydrolysis and the level of bacterial resistance. nih.govnih.gov

Characterization of Specific Beta-Lactamase Types (e.g., Extended-Spectrum Beta-Lactamases, Metallo-beta-lactamases)

Beta-lactamases are categorized into several classes based on their molecular structure and substrate specificity. Those most relevant to this compound resistance include Extended-Spectrum Beta-Lactamases (ESBLs), Metallo-beta-lactamases (MBLs), and AmpC cephalosporinases.

Extended-Spectrum Beta-Lactamases (ESBLs) : ESBLs, belonging to molecular classes A and D, are particularly significant as they can hydrolyze third-generation cephalosporins, including ceftriaxone. nih.govuspharmacist.com The most prevalent ESBLs globally are variants derived from the TEM, SHV, and CTX-M enzyme families. researchgate.netyoutube.com CTX-M enzymes, especially variants like CTX-M-15, have become the dominant type of ESBL in Enterobacterales. researchgate.netnih.gov These enzymes confer resistance to a wide array of penicillins and cephalosporins. uspharmacist.com

Metallo-beta-lactamases (MBLs) : Classified as Ambler class B enzymes, MBLs are zinc-dependent enzymes that possess an exceptionally broad substrate profile, enabling them to hydrolyze nearly all classes of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. nih.govresearchgate.net Clinically significant MBLs include the NDM, VIM, and IMP families. researchgate.netyoutube.com Unlike serine-beta-lactamases (Classes A, C, and D), MBLs are not inhibited by clinically available beta-lactamase inhibitors like clavulanic acid. researchgate.net

AmpC Beta-Lactamases : These are class C cephalosporinases that can be chromosomally or plasmid-encoded. nih.gov While they typically exhibit high activity against cephalosporins, hyperproduction of AmpC enzymes can lead to clinically significant resistance to third-generation cephalosporins such as ceftriaxone. infectionsinsurgery.org

The following table summarizes the key characteristics of these beta-lactamase classes.

Table 1: Major Beta-Lactamase Classes Conferring Resistance to this compound| Class (Ambler) | Enzyme Type | Key Examples | Mechanism | Activity against this compound |

|---|---|---|---|---|

| A | Extended-Spectrum β-Lactamase (ESBL) | CTX-M, TEM, SHV | Serine-based hydrolysis | High |

| B | Metallo-β-Lactamase (MBL) | NDM, VIM, IMP | Zinc-dependent hydrolysis | High |

| C | Cephalosporinase | AmpC | Serine-based hydrolysis | Moderate to High (especially upon hyperproduction) |

| D | Oxacillinase (ESBL variants) | OXA | Serine-based hydrolysis | Variable (some variants have activity) |

Genetic Basis and Regulation of Beta-Lactamase Production Affecting this compound Efficacy

The rapid and widespread dissemination of beta-lactamase-mediated resistance is largely due to the genetic mobility of the encoding genes. Genes for the most clinically relevant enzymes, such as ESBLs and plasmid-mediated AmpC, are frequently located on mobile genetic elements like plasmids and transposons. nih.govresearchgate.netnih.gov This allows for horizontal gene transfer between different bacterial species and strains, facilitating the swift spread of resistance. microbiologyresearch.org For example, the genes encoding CTX-M-type ESBLs are often found on plasmids that also carry genes for resistance to other antibiotic classes, such as aminoglycosides and fluoroquinolones. researchgate.netnih.gov Studies have tracked the emergence of specific resistance genes, such as blaCTX-M-27, on distinct conjugative plasmids, highlighting the dynamic evolution of resistance at the genetic level. frontiersin.org

Regulation of beta-lactamase production is also a critical factor. Resistance can emerge or be amplified through mutations in regulatory genes that lead to the constitutive hyperproduction of these enzymes. nih.gov For instance, derepression of the chromosomal AmpC gene in many Gram-negative bacteria can significantly elevate enzyme levels, conferring resistance to ceftriaxone. infectionsinsurgery.org

Alterations in Penicillin-Binding Proteins (PBPs) Affecting this compound Efficacy

A second major mechanism of resistance involves structural modifications to the drug's target, the Penicillin-Binding Proteins (PBPs). drugbank.com PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. This compound exerts its bactericidal effect by binding to these enzymes and inhibiting their activity. drugbank.com Resistance arises from alterations in the PBP structure, which decrease the binding affinity of the antibiotic, thereby reducing its inhibitory effect. nih.govoup.com This mechanism is particularly prominent in bacteria like Streptococcus pneumoniae and Neisseria gonorrhoeae. nih.govnih.gov

Mutational Analysis of PBP Active Sites and Binding Domains

Genetic mutations in the genes encoding PBPs (pbp genes) are responsible for the structural changes that confer resistance. Extensive sequencing and mutational analysis have identified specific amino acid substitutions that correlate with reduced susceptibility to ceftriaxone.

In Streptococcus pneumoniae, resistance is complex and often involves cumulative mutations in several PBP genes, primarily pbp1a, pbp2b, and pbp2x. oup.comnih.gov Studies have documented dozens of amino acid alterations in these PBPs that are associated with increasing ceftriaxone resistance. asm.org For example, a Taiwanese study identified seven specific amino acid substitutions in the transpeptidase domain of PBP2b (including A320S, E338T, and K371E) that were significantly associated with nonsusceptibility to ceftriaxone. asm.org Furthermore, the emergence of an altered PBP2a has been identified as an essential determinant for high-level ceftriaxone resistance in some clinical isolates. nih.gov

In Neisseria gonorrhoeae, high-level resistance is primarily mediated by mutations in the penA gene, which encodes PBP2. mdpi.com This results in a "mosaic" PBP2 structure containing numerous substitutions. nih.gov Specific mutations, such as G545S, F504L, and N512Y, have been shown to be critical for resistance. nih.gov These mutations are often located within or near the active site and directly interfere with the antibiotic's ability to bind and acylate the enzyme. nih.govnih.gov

The following table details some key mutations associated with ceftriaxone resistance.

Table 2: Selected PBP Mutations Associated with this compound Resistance| Organism | PBP Target | Key Amino Acid Substitutions | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | PBP2b | A320S, A327S, E338T, S362A, D369N, K371E, E374D | asm.org |

| Streptococcus pneumoniae | PBP1a, PBP2x | Multiple cumulative substitutions | oup.comasm.org |

| Neisseria gonorrhoeae | PBP2 (penA) | A311V, V316P, T483S, F504L, N512Y, G545S | nih.gov |

Impact of PBP Modifications on this compound Binding Affinity

The functional consequence of PBP mutations is a significant reduction in the binding affinity for this compound. researchgate.net This can be explained by two interconnected kinetic effects: an increase in the dissociation constant (KS), reflecting weaker initial binding, and a decrease in the acylation rate constant (k2), reflecting a slower rate of covalent bond formation between the antibiotic and the PBP active site serine. mdpi.comnih.govmdpi.com

Structural and biochemical analyses of mutant PBP2 from N. gonorrhoeae reveal that resistance mutations hinder acylation by restricting the protein's conformational flexibility. nih.gov For example, the G545S substitution is thought to impede the rotation of a key protein strand needed to form the "oxyanion hole," a structure that stabilizes the transition state of the acylation reaction. nih.gov Other mutations, such as F504L and N512Y, prevent the crucial movement of the β3–β4 loop, which normally closes over the active site to interact with the antibiotic. nih.govresearchgate.net This alteration shifts the PBP's natural conformational state towards a low-affinity "extended" loop conformation, which is unfavorable for antibiotic binding, thus lowering the proportion of target molecules available for inhibition. nih.govmdpi.comresearchgate.net

Efflux Pump Systems in Bacterial Resistance to this compound

Efflux pumps are transmembrane protein complexes that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. nih.govfrontiersin.org By reducing the intracellular concentration of an antibiotic, these pumps can prevent it from reaching a sufficient concentration to inhibit its target, thereby contributing to resistance. mdpi.com This mechanism is a key factor in the multidrug resistance (MDR) phenotype observed in many Gram-negative pathogens. nih.gov

Identification and Characterization of Relevant Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics like this compound, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. A primary family of efflux pumps implicated in resistance to ceftriaxone is the Resistance-Nodulation-Cell Division (RND) superfamily, which is particularly prominent in Gram-negative bacteria. nih.govresearchgate.net

These RND pumps typically form a tripartite complex that spans the entire bacterial cell envelope, from the inner membrane to the outer membrane. nih.gov This complex consists of an inner membrane transporter protein (the RND component), a periplasmic membrane fusion protein (MFP), and an outer membrane factor (OMF). researchgate.netnih.gov

Key examples of RND efflux pumps that contribute to ceftriaxone resistance include:

AcrAB-TolC in Enterobacteriaceae : This is one of the most well-characterized efflux systems and is known to have a broad substrate profile that includes β-lactam antibiotics such as ceftriaxone. researchgate.netnih.govnih.gov The AcrB component is the inner membrane transporter, AcrA is the periplasmic membrane fusion protein, and TolC is the outer membrane channel. nih.gov Overexpression of the AcrAB-TolC pump is a common mechanism of multidrug resistance in clinical isolates. nih.gov

AdeIJK and AdeABC in Acinetobacter baumannii : This opportunistic pathogen possesses multiple RND efflux pumps that contribute to its extensive antibiotic resistance. The AdeIJK pump has been shown to be involved in intrinsic resistance to a variety of antibiotics, including ceftriaxone. nih.govnih.govwhioce.com Similarly, the AdeABC system confers resistance to a wide range of drug classes, including β-lactams. asm.org Overexpression of these pumps, often due to mutations in their regulatory genes, leads to clinically significant levels of resistance. nih.govasm.org

These efflux systems are not merely passive channels but are dynamic molecular machines that recognize and actively expel antibiotics from either the cytoplasm or the periplasm.

Energetics and Substrate Specificity of Efflux Mechanisms for this compound

The functionality of bacterial efflux pumps is an energy-dependent process, ensuring the unidirectional transport of substrates against a concentration gradient. The specific energy source varies between different families of efflux pumps.

Resistance-Nodulation-Cell Division (RND) Pumps : The RND superfamily, which includes the critical AcrAB-TolC and AdeIJK/ABC systems, utilizes the proton motive force (PMF) as its energy source. asm.org These pumps act as proton/drug antiporters, coupling the influx of protons down their electrochemical gradient with the efflux of the antibiotic substrate out of the cell. asm.org

ATP-Binding Cassette (ABC) Transporters : Another major family of efflux pumps, the ABC transporters, directly harness the energy from ATP hydrolysis to power the transport of substrates across the cell membrane. nih.govasm.orgcabidigitallibrary.org This process involves conformational changes in the transporter protein driven by the binding and subsequent hydrolysis of ATP. researchgate.netfrontiersin.org

The substrate specificity of these efflux pumps is often remarkably broad, enabling them to recognize and transport a wide variety of structurally and chemically diverse compounds. This polyspecificity is a key factor in the development of multidrug resistance. RND pumps like AcrAB-TolC and AdeIJK can expel numerous classes of antibiotics, including β-lactams, fluoroquinolones, tetracyclines, and macrolides. nih.govresearchgate.netnih.govasm.org

The molecular basis for this broad substrate recognition lies in the flexible and accommodating nature of the substrate-binding pocket within the inner membrane transporter component (e.g., AcrB). This pocket can interact with various functional groups and molecular shapes, allowing for the binding and subsequent efflux of a multitude of antimicrobial agents, including this compound. researchgate.net

| Efflux Pump Family | Energy Source | Key Examples | Known Substrates Including this compound |

|---|---|---|---|

| Resistance-Nodulation-Cell Division (RND) | Proton Motive Force | AcrAB-TolC (E. coli), AdeIJK/AdeABC (A. baumannii) | β-lactams (including ceftriaxone), fluoroquinolones, macrolides, tetracyclines |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | MacAB (S. enterica) | Macrolides, various other drugs |

Reduced Outer Membrane Permeability (Porin Channel Modifications) as a Resistance Mechanism

In Gram-negative bacteria, the outer membrane serves as a formidable barrier to the influx of many substances, including antibiotics. The passage of hydrophilic molecules like this compound across this membrane is facilitated by water-filled channels known as porins. A significant mechanism of resistance involves the modification or downregulation of these porin channels, which reduces the permeability of the outer membrane to the antibiotic. nih.govnih.gov

The most common porins involved in this process are OmpC and OmpF in Enterobacteriaceae. nih.gov Resistance can arise through several mechanisms:

Decreased Expression : Bacteria can downregulate the expression of genes encoding for major porins like OmpF, which has a larger channel, thereby restricting the entry of antibiotics. nih.gov

Mutations in Porin Genes : Specific mutations within the genes encoding porin proteins can lead to alterations in the channel's structure. These changes can constrict the pore size or alter the electrostatic properties of the channel, hindering the passage of charged molecules like ceftriaxone. nih.govresearchgate.net For instance, a study on Enterobacter aerogenes identified a mutation in a major porin that resulted in a 70% reduction in its single-channel conductance. nih.govresearchgate.net

Porin Replacement : In some cases, bacteria may switch the expression from a porin with a larger channel to one with a smaller, more selective channel, effectively reducing the influx of the antibiotic.

These modifications in porin channels act synergistically with other resistance mechanisms, such as efflux pumps and enzymatic degradation, by limiting the access of the antibiotic to its intracellular target. nih.gov

| Bacterial Species | Porin Involved | Modification Mechanism | Impact on this compound |

|---|---|---|---|

| Enterobacter aerogenes | OmpC/OmpF-like porin | Mutation leading to reduced channel conductance | Decreased influx and increased resistance |

| Enterobacter cloacae | 37-38K proteins | Decreased expression | Reduced permeability and increased resistance. nih.gov |

| Neisseria gonorrhoeae | PorB (encoded by penB) | Amino acid alterations | Decreased permeability of the antibiotic. nih.gov |

Mechanistic Basis of Antibiotic Adjuvant Synergy with this compound (e.g., Sulbactam (B1307), Disodium EDTA)

The challenge of antibiotic resistance has spurred the development of combination therapies where adjuvants are used to enhance the efficacy of existing antibiotics. For this compound, sulbactam and disodium edetate (EDTA) are two such adjuvants that act synergistically to overcome specific resistance mechanisms. nih.govjnsbm.org

Synergistic Inhibition of Resistance Pathways

The combination of this compound with sulbactam and disodium EDTA creates a multi-pronged attack on resistant bacteria.

Sulbactam is a β-lactamase inhibitor. nih.gov Many bacteria develop resistance to β-lactam antibiotics like ceftriaxone by producing β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the drug. Sulbactam irreversibly binds to and inhibits these enzymes, particularly class A and C β-lactamases, thereby protecting ceftriaxone from degradation and restoring its antibacterial activity. mdpi.comdmpharma.co.in Studies have shown that sulbactam exhibits a post-β-lactamase inhibitory effect (PLIE), where it continues to suppress β-lactamase activity even after its own concentration has decreased, thus prolonging the efficacy of ceftriaxone. mdpi.comresearchgate.net

Disodium EDTA acts as an antibiotic adjuvant through several mechanisms. nih.gov It enhances the permeability of the bacterial outer membrane by chelating divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer. msjonline.orgnih.gov This disruption of the outer membrane facilitates the entry of ceftriaxone and sulbactam into the bacterial cell. nih.govnjlm.net Furthermore, EDTA can disturb the ATP balance required for the activity of efflux pumps. nih.gov

The combination of ceftriaxone, sulbactam, and EDTA (CSE) has shown promising in vitro susceptibility against multidrug-resistant Gram-negative isolates, including those producing extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs). nih.govnih.gov

| Adjuvant | Mechanism of Action | Synergistic Effect with this compound |

|---|---|---|

| Sulbactam | Irreversible inhibition of β-lactamase enzymes. mdpi.comdmpharma.co.in | Protects ceftriaxone from enzymatic degradation, restoring its efficacy against β-lactamase-producing bacteria. |

| Disodium EDTA | Chelates divalent cations, disrupting the outer membrane and inhibiting MBLs. nih.govmsjonline.orgnih.gov | Increases outer membrane permeability, facilitating drug entry, and inhibits metallo-β-lactamases. nih.govmsjonline.org |

Chelation Effects of Adjuvants on Bacterial Virulence Factors

Disodium EDTA's role as a chelating agent extends beyond enhancing membrane permeability. It also directly impacts bacterial virulence by sequestering metal ions that are essential for the function of certain virulence factors, most notably metallo-β-lactamases (MBLs).

MBLs are a class of β-lactamase enzymes that require divalent zinc ions (Zn²⁺) as cofactors for their catalytic activity. These enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems and cephalosporins. By chelating these essential zinc ions, EDTA effectively inactivates MBLs, rendering them unable to degrade this compound. nih.govijcmas.com This mechanism is a key component of the synergistic effect observed in the ceftriaxone-sulbactam-EDTA combination against MBL-producing pathogens. nih.govnih.gov

In addition to inhibiting MBLs, EDTA's chelation of divalent cations can also disrupt the integrity of biofilms. njlm.net Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection against antibiotics and the host immune system. The stability of this matrix is often dependent on divalent cations. By sequestering these ions, EDTA can help to break down the biofilm structure, making the embedded bacteria more susceptible to the action of antibiotics like this compound. nih.govnjlm.netresearchgate.net

Advanced Analytical and Bioanalytical Methodologies for E Ceftriaxone Disodium

Chromatographic Techniques for (E)-Ceftriaxone Disodium (B8443419) Analysis

Chromatographic methods are fundamental in separating and quantifying (E)-Ceftriaxone Disodium from its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Ceftriaxone (B1232239) and its isomers. Several methods have been developed for the determination of Ceftriaxone in pharmaceutical formulations and biological samples, with specific attention to the separation of the (E)-isomer, which is often considered an impurity.

UV Detection: Reverse-phase HPLC (RP-HPLC) methods coupled with Ultraviolet (UV) detection are widely reported for the analysis of Ceftriaxone. These methods are valued for their accuracy and sensitivity. A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, a mixture of disodium hydrogen phosphate (B84403) buffer and acetonitrile (B52724) (65:35 v/v) with the pH adjusted to 4.3 using orthophosphoric acid has been successfully employed. nih.gov Detection is typically carried out at a wavelength where both Ceftriaxone and its (E)-isomer exhibit significant absorbance, such as 242 nm or 254 nm. nih.govuspnf.com The United States Pharmacopeia (USP) monograph for Ceftriaxone for Injection specifies an HPLC method with UV detection at 254 nm, which ensures the resolution between the ceftriaxone peak and the ceftriaxone E-isomer peak is not less than 3.0. uspnf.comuspnf.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection: For enhanced sensitivity and selectivity, especially in complex matrices like human plasma, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). These methods are particularly useful for bioanalytical applications. An LC-MS/MS method for the quantification of ceftriaxone in human plasma utilizes positive electrospray ionization (ESI) with selected reaction monitoring (SRM). The precursor-to-product ion transition for ceftriaxone is monitored at m/z 555.0→396.1. wellcomeopenresearch.orgtropmedres.ac While these methods are primarily developed for the parent drug, they can be adapted to detect and quantify the (E)-isomer, provided a specific precursor-to-product ion transition for the isomer is identified and validated.

A High-Performance Thin-Layer Chromatography (HPTLC) method has also been developed for the simultaneous determination of ceftriaxone and its E-isomer. This method utilizes a mobile phase of acetone (B3395972), triethylamine, water, chloroform, and ethyl acetate (B1210297) (16:5:3.5:2:0.3 v/v/v/v/v) with detection at a maximum absorption wavelength (λmax) of 281 nm. researchgate.net

| Parameter | Method 1 | Method 2 (USP) | Method 3 (HPTLC) |

|---|---|---|---|

| Stationary Phase | Xterra C18 (4.6 x 150mm, 5 µm) | C18 (4.6-mm × 25-cm; 5-µm) | HPTLC plate (20 × 10) cm |

| Mobile Phase | Disodium hydrogen phosphate buffer and Acetonitrile (65:35), pH 4.3 | Not specified in detail | Acetone:triethylamine:water:chloroform:ethyl acetate (16:5:3.5:2:0.3) |

| Flow Rate | 1.0 ml/min | 1.5 mL/min | Not applicable |

| Detection | UV at 242 nm | UV at 254 nm | Densitometric at 281 nm |

| Key Finding | Linearity over 10.0 -100.0 μg/ml for ceftriaxone. | Resolution between ceftriaxone and E-isomer must be ≥ 3.0. | Specificity for both ceftriaxone and the (E)-isomer. |

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and solvent consumption. UPLC methods have been developed for the analysis of ceftriaxone and its impurities, including the (E)-isomer. These methods often utilize sub-2 µm particle columns, which contribute to the enhanced performance. While specific UPLC methods dedicated solely to this compound are not extensively documented, the principles of UPLC are applied in stability-indicating and impurity profiling methods for ceftriaxone, where the separation of the (E)-isomer is a critical parameter.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For ceftriaxone, HPLC methods have demonstrated good linearity over concentration ranges such as 10.0 - 100.0 μg/ml, with correlation coefficients (r²) often exceeding 0.999. researchgate.net

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by performing multiple analyses of a homogenous sample, and the results are expressed as the relative standard deviation (RSD). For a validated HPLC method for ceftriaxone, the RSD for repeatability was found to be 1.15%, and for intermediate precision, it was 1.40%. nih.gov

Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. For ceftriaxone, mean accuracy has been reported as 100.46% with an RSD of 0.20%. nih.gov

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. For an HPLC method, this can include variations in flow rate, mobile phase composition, and pH. The RSD values for robustness studies are expected to be less than 2%. jddtonline.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an RP-HPLC method for ceftriaxone, the LOD and LOQ were reported to be 4.3 x 10⁻⁶ µg/mL and 1.4 x 10⁻⁵ µg/mL, respectively. ekb.eg

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (Concentration Range) | 10.0 - 100.0 μg/ml | researchgate.net |

| Correlation Coefficient (r²) | > 0.999 | researchgate.net |

| Precision (RSD %) | < 2% | nih.govjddtonline.info |

| Accuracy (% Recovery) | 98.0 - 102.0% | nih.gov |

| LOD | 4.3 x 10⁻⁶ µg/mL | ekb.eg |

| LOQ | 1.4 x 10⁻⁵ µg/mL | ekb.eg |

Spectroscopic and Spectrophotometric Approaches for this compound

Spectroscopic techniques provide alternative and often complementary methods to chromatography for the analysis of this compound.

UV-Visible spectrophotometry is a simple and cost-effective technique for the quantitative analysis of ceftriaxone. Aqueous solutions of ceftriaxone sodium typically exhibit two absorption maxima, one around 241 nm and another at approximately 270 nm. derpharmachemica.commdpi.com The peak at 241 nm is often used for quantification. derpharmachemica.combohrium.com This method has been validated and shown to obey Beer's law in concentration ranges such as 5–50 μg/mL. bohrium.com

UV-Vis spectroscopy is also a valuable tool for monitoring the degradation of ceftriaxone. mdpi.com By observing changes in the absorbance maxima over time under various stress conditions (e.g., acidic, alkaline, oxidative), the stability of the compound can be assessed. While these studies primarily focus on the main ceftriaxone molecule, significant changes in the UV spectrum could indicate the formation of degradation products, which may include the (E)-isomer.

Spectrofluorimetry offers high sensitivity and selectivity for the determination of ceftriaxone. These methods typically involve a derivatization step to convert the non-fluorescent ceftriaxone molecule into a fluorescent product. One such method involves the reaction of ceftriaxone with ortho-phthalaldehyde (OPA) in the presence of sulfite (B76179) at a pH of 10, buffered with borate. The resulting fluorescent product is excited at 324 nm and its emission is measured at 386 nm. nih.gov Another approach involves the condensation of ceftriaxone with formaldehyde (B43269) and ethyl acetoacetate (B1235776) in a buffered medium (pH = 4.2) at 90°C, with excitation and emission wavelengths of 316 nm and 388 nm, respectively. nih.gov These methods have been validated and demonstrate a broad linear range, for example, 0.4-20 µg/mL, with a low limit of detection (LOD) and limit of quantification (LOQ). nih.gov While these methods have been developed for ceftriaxone, their applicability to the specific quantification of the (E)-isomer would require further investigation and validation.

Infrared Spectroscopy (IR) for Structural Characterization

Infrared (IR) spectroscopy is a pivotal technique for the structural characterization of ceftriaxone, providing detailed information about its functional groups. researchgate.net The analysis of the IR spectrum allows for the identification of the key chemical bonds within the molecule. researchgate.net A quantitative method using Fourier-transform infrared (FT-IR) spectroscopy has been developed for ceftriaxone sodium, focusing on the spectral region between 1800 and 1700 cm⁻¹, which corresponds to a carbonyl band of the molecule. sapub.org This specific band's absorbance height is used for quantification. sapub.org

Key characteristic absorption bands in the IR spectrum of ceftriaxone have been assigned to specific molecular vibrations. asianpubs.org These assignments are crucial for confirming the molecular structure.

N-H Stretching: Strong intensity bands at 3434 cm⁻¹ and 3272 cm⁻¹ are attributed to the asymmetric and symmetric stretching of the N-H bonds in secondary amide groups, respectively. asianpubs.org

C=O Stretching: A strong band observed at 1742 cm⁻¹ is assigned to the C=O stretching vibration of the β-lactam ring. asianpubs.org The amide I band, also a C=O stretching vibration, is found in the region of 1610-1700 cm⁻¹. researchgate.net

C=C and C=N Stretching: Very strong intensity bands located at 1608, 1536, and 1501 cm⁻¹ are assigned to C=C and C=N stretching vibrations within the aromatic rings of the structure. asianpubs.org

-CH₂- Deformation: A strong band at 1418 cm⁻¹ is characteristic of the -CH₂- deformation vibration. asianpubs.org

C-N Stretching: A weak band present at 1286 cm⁻¹ is due to C-N stretching vibrations. asianpubs.org

These spectral signatures collectively provide a molecular fingerprint, confirming the presence of the essential functional groups required for the compound's identity and structural integrity.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3434 & 3272 | N-H Asymmetric & Symmetric Stretching | asianpubs.org |

| 1742 | C=O Stretching (β-lactam) | asianpubs.org |

| 1608, 1536, 1501 | C=C and C=N Stretching | asianpubs.org |

| 1418 | -CH₂- Deformation | asianpubs.org |

| 1286 | C-N Stretching | asianpubs.org |

Electrochemical Analytical Techniques for this compound

Electrochemical methods offer sensitive and informative ways to study the redox properties and degradation pathways of ceftriaxone.

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of electroactive species. colostate.edu Studies on ceftriaxone using a glassy carbon electrode in a phosphate buffer solution (pH 7.40) have shown that the compound undergoes an irreversible oxidation process. bohrium.comresearchgate.net This process is diffusion-controlled and involves a one-electron step. bohrium.comresearchgate.net The use of a carbon-nanotube-modified glassy carbon electrode was found to promote the rate of oxidation, allowing it to occur at lower, more thermodynamically favorable potentials. researchgate.net

CV is also employed to study the interaction of ceftriaxone with other substances. For instance, the complexation of ceftriaxone disodium salt with cobalt chloride (CoCl₂) has been investigated. ajchem-a.com The interaction between the metal ion and the nitrogen or hydroxyl groups of the ligand leads to shifts in the anodic and cathodic peaks in the voltammogram, allowing for the determination of the stability constants of the resulting complexes. ajchem-a.com Furthermore, CV has been used to assess the electrochemical stability of ceftriaxone in the presence of various sodium halides, revealing significant changes in the voltammogram characteristics due to specific interactions with halide ions and the platinum electrode surface. mdpi.comresearcher.life

Constant current electrolysis is a technique used to induce and assess the degradation of a compound over time. This method has been applied to study the electrochemical degradation of ceftriaxone in aqueous solutions containing different sodium halides, with the process monitored by UV-Vis spectrophotometry. mdpi.comresearcher.life The results from these studies confirm that the degradation rate and pathway are highly dependent on the electrolyte composition. mdpi.com

The findings from constant current density electrolysis experiments are summarized below:

In the presence of fluoride (B91410) ions (F⁻): Ceftriaxone undergoes gradual and incomplete decomposition over approximately 60 minutes. mdpi.comresearcher.life

In the presence of chloride ions (Cl⁻): An almost complete electro-degradation/transformation occurs within 10 minutes, with the reaction reaching completion after 60 minutes. mdpi.comresearcher.life

In the presence of bromide ions (Br⁻): A rapid and almost complete electro-degradation/transformation is observed within 5 minutes, with the reaction completed after 30 minutes. mdpi.comresearcher.life

In the presence of iodide ions (I⁻): Instantaneous interactions and degradation occur between ceftriaxone and the iodide species. mdpi.comresearcher.life

These results demonstrate a clear parallelism between direct electrochemical oxidation at the electrode and indirect chemical oxidation by electrochemically generated oxyhalogenated species. mdpi.com

| Halide Ion | Observation | Time for Initial Degradation | Time for Reaction Completion | Reference |

|---|---|---|---|---|

| Fluoride (F⁻) | Gradual, incomplete decomposition | ~60 minutes | Not specified | mdpi.comresearcher.life |

| Chloride (Cl⁻) | Almost complete degradation | 10 minutes | 60 minutes | mdpi.comresearcher.life |

| Bromide (Br⁻) | Almost complete degradation | 5 minutes | 30 minutes | mdpi.comresearcher.life |

| Iodide (I⁻) | Instantaneous interaction | Instantaneous | Not specified | mdpi.comresearcher.life |

Microbiological Assay Methods for this compound (e.g., Agar (B569324) Diffusion Bioassay)

Microbiological assays are essential for determining the potency of antibiotics by measuring their inhibitory effect on susceptible microorganisms. nih.gov The agar diffusion method, often employing the cylinder-plate technique, is a common approach. scielo.bruspnf.com This method relies on the diffusion of the antibiotic through an agar medium, resulting in a zone of growth inhibition whose size is proportional to the antibiotic's concentration and potency. uspnf.com

The development and validation of microbiological assays for ceftriaxone are critical to ensure they are accurate, precise, and reproducible for quality control purposes. nih.gov Validation studies typically assess parameters such as linearity, precision, accuracy, and robustness. nih.govscielo.brscielo.br

Several studies have reported validated agar diffusion methods for quantifying ceftriaxone sodium.

One validated assay using Bacillus subtilis ATCC 9371 was found to be linear in the concentration range of 15.0–60.0 μg/mL, with an intraday precision (RSD) of 1.40% and an accuracy of 100.46%. nih.gov

Another fully validated 3x3 agar diffusion bioassay using Staphylococcus aureus ATCC 6538P demonstrated high linearity (r=0.99999) in the range of 16-64 µg/mL, with a repeatability RSD of 1.4% and an accuracy of 100.5%. scielo.brscielo.brresearchgate.net

A third study, employing Bacillus subtilis ATCC 6633, showed good linearity in the range of 2.6 to 6.3 μg/mL, with a repeatability RSD of 1.7% and an accuracy (recovery) of 101.1%. eurekaselect.comresearchgate.net

These validated bioassays provide a simple, reliable, and low-cost alternative to chromatographic methods for the routine quality control of ceftriaxone in pharmaceutical samples. scielo.br

| Test Microorganism | Linear Range (μg/mL) | Accuracy (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|

| Bacillus subtilis ATCC 9371 | 15.0 - 60.0 | 100.46 | 1.40 (Intraday) | nih.gov |

| Staphylococcus aureus ATCC 6538P | 16 - 64 | 100.5 | 1.4 (Repeatability) | scielo.brscielo.brresearchgate.net |

| Bacillus subtilis ATCC 6633 | 2.6 - 6.3 | 101.1 (Recovery) | 1.7 (Repeatability) | eurekaselect.comresearchgate.net |

The choice of the test microorganism is a critical step in developing a microbiological assay. The selected strain must be susceptible to the antibiotic and capable of producing well-defined zones of growth inhibition that allow for precise measurement. nih.govscielo.br

For ceftriaxone assays, several bacterial strains have been proven effective:

Bacillus subtilis (ATCC 9371 IAL 1027): This strain is suitable due to its susceptibility to ceftriaxone and its ability to form clear inhibition zones. nih.gov

Staphylococcus aureus (ATCC 6538P): This microorganism is also highly susceptible, yielding sharply defined inhibition zones for accurate measurement. scielo.brscielo.br

Bacillus subtilis (ATCC 6633): This strain has also been successfully used in validated assays for ceftriaxone. eurekaselect.comresearchgate.net

Standardization of the inoculum is essential for assay reproducibility and is typically performed according to pharmacopeial procedures. nih.govscielo.br The process generally involves growing the microorganism in a suitable broth, then suspending the growth in a sterile solution (e.g., saline) and diluting it to achieve a standardized turbidity. scielo.brscielo.br For example, a common practice is to adjust the suspension to a transmittance of 25 ± 2% at a wavelength of 580 nm, ensuring a consistent concentration of microbial cells for each assay. nih.govscielo.br

Capillary Electrophoresis Techniques (e.g., Micellar Electrokinetic Capillary Chromatography)

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the separation and quantification of pharmaceuticals and their related substances, offering high efficiency, rapid analysis times, and minimal solvent consumption. Among the various CE techniques, Micellar Electrokinetic Capillary Chromatography (MEKC) is particularly well-suited for the analysis of both charged and neutral compounds, making it an effective methodology for the simultaneous determination of ceftriaxone and its geometric isomer, this compound.

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. This results in the formation of micelles, which act as a pseudo-stationary phase. The separation of analytes is then based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. This hybrid technique combines the principles of traditional chromatography with the high resolving power of electrophoresis.

The separation of ceftriaxone and the (E)-isomer by MEKC is influenced by several key parameters, including the pH and concentration of the running buffer, the concentration of the surfactant, the applied voltage, and the capillary temperature. Optimization of these parameters is crucial for achieving baseline separation and accurate quantification. For instance, the use of a phosphate-borate buffer at a pH of 6.5 supplemented with SDS has been shown to improve the resolution of various cephalosporins.

Detailed research has demonstrated the successful application of capillary electrophoresis for the analysis of ceftriaxone and its impurities. In one such method, a running buffer composed of 40 mmol·L⁻¹ phosphate buffer containing 100 mmol·L⁻¹ sodium dodecylsulphate was utilized. The separation was carried out in an uncoated fused-silica capillary with a separation voltage of 12 kV and a capillary temperature of 25°C. Detection was performed at a wavelength of 254 nm. This method proved effective in separating ceftriaxone from its degradation products and a significant number of impurities.

The following table summarizes the typical experimental conditions and performance characteristics of a capillary electrophoresis method for the analysis of ceftriaxone and its related substances, including the (E)-isomer.

| Parameter | Condition/Value |

|---|---|

| Capillary | Uncoated Fused-Silica |

| Running Buffer | 40 mmol·L⁻¹ Phosphate Buffer with 100 mmol·L⁻¹ Sodium Dodecylsulphate |

| Separation Voltage | 12 kV |

| Capillary Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Linearity Range (Ceftriaxone Sodium) | 0.0125 - 0.4 mg·mL⁻¹ |

| Limit of Detection (Ceftriaxone Sodium) | 5.2 μg·mL⁻¹ |

| Limit of Quantitation (Ceftriaxone Sodium) | 12.5 μg·mL⁻¹ |

| Intra-day RSD of Migration Time | < 0.94% |

| Inter-day RSD of Migration Time | < 1.15% |

The precision of the method, as indicated by the relative standard deviation (RSD) for the migration times, demonstrates the robustness and reliability of capillary electrophoresis for the quality control of ceftriaxone, including the monitoring of its (E)-isomer. The ability to detect and quantify a large number of impurities highlights the high resolving power of this technique, making it a valuable complement to High-Performance Liquid Chromatography (HPLC) in pharmaceutical analysis.

Environmental Fate and Ecotoxicological Implications of E Ceftriaxone Disodium

Occurrence and Distribution of (E)-Ceftriaxone Disodium (B8443419) in Aquatic and Terrestrial Environments

The primary route of (E)-Ceftriaxone Disodium into the environment is through the excretion of the unchanged parent compound and its metabolites in urine and feces from treated humans and animals. nih.gov Inadequate removal by conventional wastewater treatment plants (WWTPs) results in its discharge into aquatic systems. nih.govmdpi.com

Aquatic Environments: this compound has been detected in various aquatic matrices, including hospital effluents, municipal wastewater, and surface waters. nih.govnih.gov Concentrations can vary significantly, ranging from the ng/L to µg/L level in surface waters to the µg/mL (mg/L) range in untreated hospital or industrial effluents. nih.govnih.govmdpi.com For instance, a study in India found ceftriaxone (B1232239) concentrations in the effluent of healthcare establishments and municipal WWTPs ranging from 1.25 to 29.15 µg/mL. nih.govmdpi.com In the Tigris River in Iraq, concentrations were found to fluctuate seasonally, with the highest concentration detected at 8 x 10⁻⁵ ppm. researchgate.net The presence of ceftriaxone in aquatic systems is a global concern, though most findings are reported outside of Africa. nih.govmdpi.com

Terrestrial Environments: Terrestrial ecosystems can become contaminated with this compound through the application of sewage sludge or manure from treated livestock as fertilizer, as well as through irrigation with contaminated wastewater. nih.govdntb.gov.uamdpi.com Ceftriaxone has demonstrated a high affinity for soil minerals, which can influence its mobility and bioavailability in the soil environment. mdpi.com Once in the soil, it can impact the local microbiota and has the potential to be taken up by plants or transported to groundwater. mdpi.commdpi.com

Table 1: Reported Environmental Concentrations of Ceftriaxone

| Environmental Matrix | Location/Source | Reported Concentration Range | Reference(s) |

|---|---|---|---|

| Healthcare/Municipal Effluent | India | 1.25–29.15 µg/mL | nih.govmdpi.com |

| Cephalosporin-producing Wastewater | Not Specified | 0.05–24.38 µg/L (mean) | nih.gov |

| Surface Water (Tigris River) | Iraq | 1 x 10⁻⁷–8 x 10⁻⁵ ppm | researchgate.net |

Biodegradation and Biotransformation of this compound in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. While it is not considered readily biodegradable, it undergoes transformation through both biotic and abiotic pathways. nih.govjanusinfo.sefass.se

In surface waters, abiotic processes such as hydrolysis and direct photolysis are considered the primary elimination mechanisms. nih.gov The stability of ceftriaxone in aqueous solutions is dependent on pH and temperature. nih.govmdpi.com One study found that under simulated sunlight, the half-life of ceftriaxone in lake water decreased significantly from 18.7 days in the dark to 4.1 days. nih.gov UVB irradiation has been shown to induce photodegradation, a process that is enhanced in the presence of oxygen due to the generation of reactive oxygen species. rsc.org

In soil, ceftriaxone can undergo rapid degradation, losing its antimicrobial activity within 19 hours in one study. mdpi.com Biodegradation is considered the main driver for its elimination in sediment. nih.gov

Studies have shown that the degradation of this compound is influenced by the presence of oxygen. In sediment, elimination rates were found to be higher under oxic (aerobic) conditions, with half-lives ranging from 0.8 to 3.1 days, compared to anoxic (anaerobic) conditions, where half-lives ranged from 1.1 to 4.1 days. nih.gov This suggests that aerobic biodegradation is more efficient. nih.gov

However, anaerobic degradation can also be significant. Research on anaerobic co-metabolism demonstrated that adding a simple co-substrate like glucose to an anaerobic-activated sludge system increased the degradation efficiency of ceftriaxone (at 200 mg/L) from approximately 35% to 67.6% within 8 hours. rawdatalibrary.net This process enhances the activity of microorganisms, such as Chloroflexi and Actinobacteria, which can produce the necessary enzymes for degradation. rawdatalibrary.net Studies on human intestinal flora also suggest that anaerobic bacteria, such as Bacteroides and Bifidobacteria, may play a prominent role in its degradation. researchgate.net

The degradation of this compound leads to the formation of various transformation products (TPs). The initial and crucial step in its deactivation is the cleavage of the β-lactam ring, which results in the complete loss of its antibiotic activity. janusinfo.sefass.se